molecular formula C19H17ClFN5O B2976833 N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212363-68-2

N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2976833
CAS No.: 1212363-68-2
M. Wt: 385.83
InChI Key: KYYPOJIBWZWYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a [1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold recognized in scientific literature for its diverse biological potential. Compounds within this structural class have been investigated for a range of activities, serving as key scaffolds in medicinal chemistry research . The specific structural motifs present in this compound—including the tetrahydro-pyrimidine ring and the substituted carboxamide group—are found in other derivatives studied as modulators of biological targets, such as the P2X7 receptor, which is of significant interest in immunology and neurology . The incorporation of fluorine and chlorine atoms is a common strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. This product is strictly intended for laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in a safe and controlled laboratory environment in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c1-11-16(18(27)25-13-8-6-12(20)7-9-13)17(14-4-2-3-5-15(14)21)26-19(24-11)22-10-23-26/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYPOJIBWZWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity by examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its molecular structure. The incorporation of specific functional groups, such as the 4-chlorophenyl and 2-fluorophenyl moieties, plays a crucial role in modulating its pharmacological effects. Research has shown that modifications to the triazole scaffold can enhance selectivity and potency against specific biological targets .

  • Agonistic Activity : The compound has been evaluated for its agonistic effects on certain receptors. For instance, it has shown selective agonism towards RXFP4 receptors, which are involved in various signaling pathways related to metabolic processes and neuroprotection .
  • Inhibition of cAMP Accumulation : In studies involving CHO-K1 cells overexpressing RXFP4, the compound inhibited forskolin-stimulated cAMP accumulation with an EC50 value of approximately 9.3 μM , indicating its potential as a modulator of intracellular signaling .
  • Apoptotic Induction : The compound has also been linked to the induction of apoptosis in cancer cell lines, suggesting its potential use in cancer therapeutics. For example, it has been shown to activate caspase pathways in breast cancer cells .

Pharmacological Profiles

The pharmacological profiles of this compound can be summarized as follows:

Activity EC50 (μM) Efficacy (%)
RXFP4 Agonism9.358.5
RXFP3 Agonism4.24.2
Apoptotic Induction (Caspase)N/ASignificant increase in luminescence

Case Study 1: RXFP4 Selectivity

In a study conducted by researchers at UCL, the compound was tested for its selectivity towards RXFP4 over RXFP3 receptors. The results demonstrated that while the compound activated RXFP4-mediated signaling pathways effectively (including ERK1/2 phosphorylation), it exhibited minimal activity on RXFP3 receptors . This selectivity is critical for developing targeted therapies with reduced side effects.

Case Study 2: Cancer Cell Line Studies

Another significant study investigated the compound's effect on breast cancer cell lines (Luc-4T1). The findings indicated that treatment with the compound led to a marked increase in apoptotic markers and cell cycle arrest at the G2/M phase. These results highlight the potential of this compound as an anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name R<sup>7</sup> R<sup>2</sup> Molecular Formula Molecular Weight Melting Point (°C) Biological Activity (if reported)
Target Compound 2-fluorophenyl - C20H17ClFN5O* ~413.8 N/A N/A
N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-... () 4-(methylthio)phenyl - C20H20ClN5OS 413.9 N/A Not reported
N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-... () 3-nitrophenyl methylsulfanyl C20H17ClN6O3S 456.9 N/A Not reported
2-amino-N-(4-fluorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-... (i) 3,4,5-trimethoxyphenyl amino C21H21FN6O3 448.4 311.2–312.9 Antibacterial (Enterococcus faecium)
2-(benzylthio)-7-(4-isopropylphenyl)-5-methyl-... (, Compound 1) 4-isopropylphenyl benzylthio C24H25N5OS 455.6 N/A Antibacterial screening candidate

*Estimated based on structural similarity to .

Substituent Effects on Physicochemical Properties

  • R<sup>7</sup> Aryl Groups :

    • Electron-withdrawing groups (e.g., 2-fluorophenyl in the target compound, 3-nitrophenyl in ) enhance polarity and may improve solubility compared to electron-donating groups (e.g., 4-(methylthio)phenyl in ).
    • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) increase molecular weight and melting points.
  • R<sup>2</sup> Modifications: Amino or sulfanyl groups (e.g., ) influence hydrogen bonding and metabolic stability.

Q & A

Q. Q1: What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

A: The synthesis typically involves cyclocondensation of aminotriazole derivatives with β-ketoesters or β-diketones under acidic or catalytic conditions. For example, Ghaffari Khaligh et al. (2020) demonstrated the use of a catalytic additive (e.g., p-toluenesulfonic acid) to enhance reaction efficiency in similar triazolo-pyrimidine systems, achieving yields >75% via a one-pot multicomponent reaction . Key steps include:

  • Precursor preparation : Use of substituted phenyl rings (e.g., 4-chlorophenyl and 2-fluorophenyl) as starting materials.
  • Cyclization : Optimization of temperature (80–100°C) and solvent (e.g., ethanol or acetonitrile) to control regioselectivity.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.

Advanced Synthesis Questions

Q. Q2: How can reaction conditions be optimized to address low yields or side-product formation in the synthesis of this compound?

A: Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. Flow chemistry platforms, as described in Opti-Journal of Flow Chemistry (2021), enable rapid screening of reaction conditions .
  • Heuristic algorithms : Bayesian optimization has outperformed traditional trial-and-error methods in predicting optimal conditions for similar heterocyclic systems, reducing experimental iterations by 40–60% .
  • Additive screening : For example, ammonium persulfate (APS) in copolymerization reactions improves crosslinking efficiency, as shown in controlled synthesis studies .

Basic Structural Characterization

Q. Q3: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

A: Standard methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring conformations.
  • X-ray crystallography : Single-crystal analysis (e.g., Huang, 2009) confirms bond lengths (C–C: 1.47–1.54 Å) and angles (N–C–N: ~120°), critical for validating the tetrahydro-pyrimidine core .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C20_{20}H17_{17}ClFN5_5O, MW: 397.84 g/mol).

Advanced Structural Analysis

Q. Q4: How can conformational dynamics or polymorphism in this compound impact its biological activity?

A: Advanced studies require:

  • Dynamic NMR : To analyze ring puckering in the tetrahydro-pyrimidine moiety, which affects receptor binding.
  • Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline forms. For example, Banua et al. (2012) observed solvent-dependent polymorphism in analogous thiazolo-pyrimidines, impacting solubility by 2–3 orders of magnitude .
  • DFT calculations : To model electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on tautomeric equilibria .

Biological Activity Evaluation

Q. Q5: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

A: Initial screens should target:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based assays at 10–100 µM concentrations).
  • Antimicrobial activity : MIC testing against Gram-positive/negative strains, given structural similarity to flumetsulam (a triazolo-pyrimidine herbicide) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index.

Data Contradiction Analysis

Q. Q6: How should researchers resolve discrepancies in reported solubility or stability data for this compound?

A: Contradictions often arise from:

  • Solvent polarity : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions).
  • pH-dependent stability : Conduct stability studies across pH 2–12 (e.g., Fedotov et al., 2023, observed hydrolysis of triazolo-thiadiazine analogs at pH >10) .
  • Batch variability : Compare synthetic routes (e.g., purity via HPLC-MS) and storage conditions (argon vs. ambient atmosphere).

Safety and Handling

Q. Q7: What safety precautions are necessary when handling this compound in the lab?

A: While GHS data is limited for this specific compound:

  • General precautions : Use PPE (gloves, goggles) and fume hoods.
  • Decomposition studies : Thermogravimetric analysis (TGA) to identify hazardous byproducts (e.g., HF release at >200°C due to fluorophenyl groups) .

Experimental Design

Q. Q8: How can researchers design a robust study to investigate structure-activity relationships (SAR) for this compound?

A: Key steps include:

  • Analog synthesis : Systematic substitution of the 4-chlorophenyl or 2-fluorophenyl groups (e.g., replacing F with CF3_3 or OCH3_3).
  • Multivariate analysis : Principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • High-throughput screening : Automated platforms for parallel synthesis and bioassay (e.g., 96-well plate format).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.